molecular formula C25H27N5O3 B14120651 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14120651
M. Wt: 445.5 g/mol
InChI Key: AQPQHVNJMJIDNN-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrimido[2,1-f]purine core structure, which is a fused ring system combining pyrimidine and purine rings

Preparation Methods

The synthesis of 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the purine ring: This step involves the fusion of the purine ring to the pyrimidine ring, often through condensation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1,7-Dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1,7-Dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: It is used in studies investigating cellular processes and molecular pathways. Its ability to modulate enzyme activity and receptor binding makes it valuable in biochemical assays.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3

InChI Key

AQPQHVNJMJIDNN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C

Origin of Product

United States

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